(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
(4’-Propyl-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a biphenyl structure with a propyl substituent at the 4’ position. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
The primary target of (4’-Propyl-[1,1’-biphenyl]-4-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction, contributing to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign . The stability of these compounds can pose challenges when it comes to their removal at the end of a sequence .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, and the compound’s boronic acid group plays a key role in its success .
Action Environment
The action of (4’-Propyl-[1,1’-biphenyl]-4-yl)boronic acid is influenced by several environmental factors. For instance, the reaction conditions for the Suzuki-Miyaura cross-coupling reaction are exceptionally mild and tolerant of various functional groups . Additionally, the compound’s stability can be influenced by air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Propyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination of Biphenyl: The starting material, biphenyl, is brominated to introduce a bromine atom at the 4’ position.
Grignard Reaction: The brominated biphenyl undergoes a Grignard reaction with propylmagnesium bromide to introduce the propyl group.
Borylation: The resulting propyl-substituted biphenyl is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of (4’-Propyl-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4’-Propyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to form the corresponding borane.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Boranes: Formed through reduction.
Scientific Research Applications
(4’-Propyl-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Materials Science: Used in the preparation of advanced materials such as polymers and nanomaterials.
Biological Research: Utilized in the study of biological systems and the development of diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the biphenyl and propyl substituents.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a propyl group.
4-Vinylphenylboronic Acid: Contains a vinyl group instead of a propyl group.
Uniqueness
(4’-Propyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the biphenyl structure enhances its stability and makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
[4-(4-propylphenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-11,17-18H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFUISBLHCDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597655 | |
Record name | (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153035-56-4 | |
Record name | B-(4′-Propyl[1,1′-biphenyl]-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153035-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Propyl-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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